molecular formula C16H12BrClN2O2 B10954619 3-(3-bromophenyl)-N-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(3-bromophenyl)-N-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B10954619
M. Wt: 379.63 g/mol
InChI Key: JBUTUGYZYNBFFO-UHFFFAOYSA-N
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Description

3-(3-BROMOPHENYL)-N-(4-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-BROMOPHENYL)-N-(4-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE typically involves the reaction of 3-bromobenzaldehyde with 4-chloroaniline in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and amide formation. Common reagents used in this synthesis include acetic anhydride, sodium acetate, and a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-BROMOPHENYL)-N-(4-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-BROMOPHENYL)-N-(4-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammation.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-BROMOPHENYL)-N-(4-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-BROMOPHENYL)-N-(4-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is unique due to its specific combination of bromine and chlorine substituents on the phenyl rings, which can influence its reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

Properties

Molecular Formula

C16H12BrClN2O2

Molecular Weight

379.63 g/mol

IUPAC Name

3-(3-bromophenyl)-N-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C16H12BrClN2O2/c17-11-3-1-2-10(8-11)14-9-15(22-20-14)16(21)19-13-6-4-12(18)5-7-13/h1-8,15H,9H2,(H,19,21)

InChI Key

JBUTUGYZYNBFFO-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC(=CC=C2)Br)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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